Nostoxanthin

Descripción

Overview of Carotenoid Diversity and Classification

Carotenoids are organic pigments universally distributed in photosynthetic and non-photosynthetic organisms. fishersci.caeasychem.orglipidmaps.org Chemically, they are derivatives of tetraterpenes, characterized by a 40-carbon (C40) skeleton formed from eight isoprene units. fishersci.caeasychem.orglipidmaps.orgnih.gov A defining structural feature of carotenoids is their long chain of alternating single and double bonds, known as a conjugated system, which is responsible for their distinct colors by absorbing light in the visible spectrum (400 to 550 nanometers). fishersci.calipidmaps.orgnih.govnih.gov

Over 1,100 different carotenoids have been identified, broadly classified into two main categories based on their chemical composition: carotenes and xanthophylls. fishersci.ca

Carotenes are pure hydrocarbons, composed solely of carbon and hydrogen atoms, and lack oxygen-containing functional groups. fishersci.caeasychem.orglipidmaps.orgnih.govnih.gov Common examples include α-carotene, β-carotene, and lycopene. fishersci.caeasychem.orglipidmaps.orgnih.gov

Xanthophylls are oxygenated derivatives of carotenes, containing oxygen atoms typically in the form of hydroxyl (-OH) groups, but also as carbonyl, aldehyde, carboxylic, epoxide, or furanoxide groups. fishersci.caeasychem.orgnih.gov This presence of oxygen renders xanthophylls more polar than carotenes. nih.gov

Beyond their role as pigments, carotenoids serve crucial biological functions. In plants and algae, they act as accessory pigments in photosynthesis, absorbing light energy and transferring it to chlorophylls. fishersci.ca They also provide vital photoprotection by quenching harmful reactive oxygen species and dissipating excess light energy, thereby safeguarding the photosynthetic apparatus from damage. fishersci.ca In animals, certain carotenoids, particularly those with unsubstituted beta-ionone rings (e.g., β-carotene), can serve as precursors to vitamin A (retinol). fishersci.ca

Significance of Xanthophylls as Poly-Hydroxy Carotenoids

Xanthophylls constitute one of the two major divisions of the carotenoid group, distinguished by their characteristic yellow coloration, a name derived from the Greek "xanthos" (yellow) and "phyllon" (leaf). nih.gov Their molecular structure is similar to carotenes, but the incorporation of oxygen atoms, often as hydroxyl groups, makes them more polar. nih.gov This increased polarity facilitates their separation from carotenes in chromatographic techniques. nih.gov

Key examples of xanthophylls include lutein, zeaxanthin, neoxanthin, violaxanthin, and β-cryptoxanthin. nih.gov Their significance in biological systems is multifaceted:

Photoprotection: In photosynthetic organisms, xanthophylls play a critical role in photoprotection. They modulate light energy and function as non-photochemical quenching agents, particularly through the "xanthophyll cycle." This cycle involves the enzymatic interconversion of specific xanthophylls (e.g., violaxanthin to zeaxanthin via antheraxanthin) to dissipate excess absorbed light energy as heat, preventing photo-oxidative damage to the photosynthetic machinery, especially under high light conditions.

Animal Health: Xanthophylls are essential dietary components for animals, including humans, as animals cannot synthesize these compounds de novo. Lutein and zeaxanthin, for instance, are selectively accumulated in the macula of the human eye, forming the macular pigment. Here, they absorb harmful blue light and contribute to visual acuity, offering protection against age-related macular degeneration (AMD). Xanthophylls also account for a substantial proportion (66-77%) of total carotenoids found in the human brain and retina. lipidmaps.org

Positioning of Nostoxanthin within the Carotenoid Family

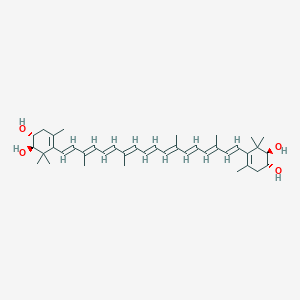

This compound is a notable member of the xanthophyll family, characterized by its poly-hydroxy nature. Its molecular formula is C40H56O4, indicating the presence of four oxygen atoms within its structure. Specifically, this compound is identified as (2R,3R,2′R,3′R)-β,β-Carotene-2,3,2′,3′-tetrol, highlighting its derivation from β-carotene with hydroxyl groups at the 2, 3, 2', and 3' positions of its β-ionone rings.

The biosynthesis of this compound typically proceeds from β-carotene. β-Carotene is first hydroxylated at the C-3 and C-3′ positions by β-carotene hydroxylase (CrtR) to yield zeaxanthin. Subsequently, this compound is produced from zeaxanthin through the introduction of additional hydroxyl groups at the C-2 and C-2′ positions, catalyzed by enzymes such as 2,2′-β-hydroxylase (CrtG).

This compound is predominantly found in prokaryotic organisms, particularly certain species of cyanobacteria, such as Nostoc commune, from which it derives its name. It is also synthesized by various bacterial species, including Sphingomonas elodea and Erythrobacter longus. As a yellow pigment, its presence contributes to the characteristic coloration of these microorganisms.

Propiedades

Fórmula molecular |

C40H56O4 |

|---|---|

Peso molecular |

600.9 g/mol |

Nombre IUPAC |

(1R,2R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,3,5-trimethylcyclohex-4-ene-1,2-diol |

InChI |

InChI=1S/C40H56O4/c1-27(17-13-19-29(3)21-23-33-31(5)25-35(41)37(43)39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)26-36(42)38(44)40(34,9)10/h11-24,35-38,41-44H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-,37+,38+/m1/s1 |

Clave InChI |

JVPASJUYZJKFHY-HWFHZMFDSA-N |

SMILES |

CC1=C(C(C(C(C1)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(C(C2(C)C)O)O)C)C)C |

SMILES isomérico |

CC1=C(C([C@H]([C@@H](C1)O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@H]([C@@H](C2(C)C)O)O)C)\C)\C)/C)/C |

SMILES canónico |

CC1=C(C(C(C(C1)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(C(C2(C)C)O)O)C)C)C |

Sinónimos |

nostoxanthin |

Origen del producto |

United States |

Natural Occurrence and Isolation of Nostoxanthin

Nostoxanthin is a naturally occurring pigment found in a variety of microorganisms. frontiersin.orgresearchgate.net Its biosynthesis typically originates from the precursor zeaxanthin through a series of hydroxylation steps. nih.gov

Microbial Producers of this compound

Cyanobacterial Species as Natural Sources: this compound is found in several species of cyanobacteria, also known as blue-green algae. frontiersin.orgresearchgate.netnih.gov These photosynthetic prokaryotes synthesize a range of carotenoids, including this compound, which play roles in light harvesting and photoprotection. researchgate.net Specific cyanobacteria such as those from the genera Synechococcus and Nostoc have been identified as producers of this xanthophyll. researchgate.net Carotenoids like this compound are valuable metabolites from cyanobacteria with applications in various industries. doi.org

Bacterial Genera (e.g., Sphingomonas, Pseudomonas, Erythrobacter flavus): Beyond cyanobacteria, several bacterial genera are known to produce this compound. Notably, numerous strains of the genus Pseudomonas and various Sphingomonas species are recognized as natural sources. frontiersin.orgresearchgate.netnih.gov The marine bacterium Erythrobacter flavus has also been reported to produce this compound. frontiersin.orgresearchgate.netnih.gov

Isolation from Diverse Environmental Niches (e.g., Deep Sea Sediments, Plant Endophytes): Researchers have successfully isolated this compound-producing microorganisms from a wide array of environments. For instance, a notable source has been deep sea sediments, such as those collected from Suruga Bay in Japan. researchgate.netmdpi.com Additionally, endophytic bacteria, which live within plant tissues without causing disease, have been identified as producers of this compound. frontiersin.orgresearchgate.net One such example is a novel Sphingomonas species isolated from the needle-like leaves of the Korean fir (Abies koreana). frontiersin.org

Bacterial Genera (e.g., Sphingomonas, Pseudomonas, Erythrobacter flavus)

Strain-Specific Production and Purity Profiles

The efficiency of this compound production and the purity of the final product can vary significantly between different microbial strains.

Sphingomonas sp. SG73 Production Efficiency

A strain identified as Sphingomonas sp. SG73, isolated from deep sea sediment, has demonstrated remarkable efficiency in producing this compound. researchgate.netmdpi.com This strain is capable of producing this compound with a purity of approximately 97% of the total carotenoid content. researchgate.netmdpi.com Furthermore, Sphingomonas sp. SG73 is halophilic, meaning it thrives in high-salt conditions. researchgate.net Research has shown that when cultured in the presence of 1.8% artificial sea salt, its this compound production increased by 2.5-fold compared to cultivation without the salt. researchgate.netmdpi.com This characteristic makes it a promising candidate for cost-effective production using seawater-based media. researchgate.net

Sphingomonas species strain COS14-R2 Characterization

Another significant this compound producer is Sphingomonas species strain COS14-R2, which was isolated from the flower Cosmos bipinnatus. sciprofiles.comnih.govnih.gov This strain has a circular chromosome and possesses the necessary carotenoid biosynthesis genes, including crtB, crtI, and crtY, for this compound synthesis. sciprofiles.comnih.gov Optimal growth for this strain occurs between 25 to 35 °C and it can tolerate a wide pH range from 5 to 11. sciprofiles.comnih.gov Under optimized fed-batch fermentation conditions (35 °C, pH 7.5, 40 g/L glucose, and 5 g/L yeast extract in dark incubation), strain COS14-R2 achieved a this compound concentration of 217.22 ± 9.60 mg/L with a selectivity of 72.32%. sciprofiles.comnih.govnih.gov The molecular weight of the purified this compound was confirmed to be 600.5098 m/z through LC-MS/MS analysis. sciprofiles.comnih.gov

Table 1: Microbial Producers of this compound

| Microbial Group | Genus/Species | Environment |

|---|---|---|

| Cyanobacteria | Synechococcus, Nostoc | Aquatic environments |

| Bacteria | Sphingomonas | Deep sea sediments, Plant endophytes, Flowers |

| Pseudomonas | Various |

Table 2: Production Characteristics of Selected Sphingomonas Strains

| Strain | Source | Purity/Selectivity | Production Yield | Key Findings |

|---|---|---|---|---|

| Sphingomonas sp. SG73 | Deep sea sediment | ~97% purity | 2.5-fold increase with 1.8% sea salt | Halophilic, efficient producer in saline conditions. researchgate.netmdpi.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Zeaxanthin |

| Caloxanthin |

| β-carotene |

| Lutein |

| Astaxanthin |

| Canthaxanthin |

| Echinenone |

| Myxoxanthophyll |

| Antheraxanthin |

| Violaxanthin |

| Neoxanthin |

| Phytoene |

| Phytofluene |

| α-carotene |

| β-cryptoxanthin |

| Geranylgeranyl pyrophosphate |

| Lycopene |

Identification of Novel this compound-Producing Strains (e.g., Sphingomonas nostoxanthinifaciens sp. nov. AK-PDB1-5T)

Recent research has led to the discovery and characterization of new bacterial strains capable of producing this compound. A notable example is the novel species Sphingomonas nostoxanthinifaciens sp. nov., with the type strain designated as AK-PDB1-5T. frontiersin.orgnih.gov

This endophytic bacterium was isolated from the needle-like leaves of the Korean fir (Abies koreana Wilson) on Mt. Halla in Jeju, South Korea. frontiersin.orgresearchgate.netnih.gov Out of 81 endophytic strains isolated from the plant, ten belonged to the genus Sphingomonas, prompting further investigation. frontiersin.orgnih.gov Strain AK-PDB1-5T was identified as a new species based on a polyphasic taxonomic analysis, which includes phenotypic, physiological, phylogenomic, and biochemical evaluations. frontiersin.orgnih.gov

Genetic analysis revealed that its closest phylogenetic relatives are Sphingomonas crusticola MIMD3T and Sphingomonas jatrophae S5-249T, though with a low 16S rRNA gene sequence similarity of 95.6% and 95.3%, respectively. frontiersin.orgnih.gov Further genomic analysis, including digital DNA-DNA hybridization and Orthologous Average Nucleotide Identity (OrthoANI) values, confirmed its distinction from other known species. frontiersin.orgnih.gov Genome mining of strain AK-PDB1-5T identified a zeaxanthin biosynthesis gene cluster, and biophysical characterization through UV-visible absorption spectroscopy and ESI-MS confirmed that the yellow pigment it produces is this compound. frontiersin.orgnih.govnih.gov

Another novel this compound producer, Sphingomonas sp. SG73, was isolated from deep-sea sediment collected from Suruga Bay in Japan. mdpi.comresearchgate.net This strain was found to produce this compound with a purity of approximately 97% of the total carotenoid content. mdpi.comresearchgate.net Identification was carried out using 16S rRNA gene sequence analysis, mass spectrometry, and UV-Vis absorption spectroscopy. mdpi.comresearchgate.net Notably, strain SG73 is halophilic, and its growth and this compound production were enhanced in the presence of sea salt. mdpi.comresearchgate.net

A third recently identified strain, Sphingomonas species COS14-R2, was isolated from the Cosmos bipinnatus flower. researchgate.netnih.gov Whole-genome sequencing identified three carotenoid biosynthesis genes (crtB, crtI, and crtY) involved in this compound synthesis. nih.gov Optimized fed-batch fermentation of this strain yielded a this compound concentration of 217.22 ± 9.60 mg L⁻¹. researchgate.net

Table 1: Characteristics of Novel this compound-Producing Strain Sphingomonas nostoxanthinifaciens AK-PDB1-5T

| Characteristic | Description | Reference |

|---|---|---|

| Isolation Source | Needle-like leaves of Korean fir (Abies koreana Wilson) | frontiersin.orgresearchgate.netnih.gov |

| Morphology | Gram-negative, short rods | frontiersin.orgresearchgate.netnih.gov |

| Genome Size | 4,298,284 bp | frontiersin.orgnih.gov |

| G+C Content | 67.8% | frontiersin.orgnih.gov |

| Optimal Growth pH | 8.0 (range 5.0–9.0) | frontiersin.orgresearchgate.netnih.gov |

| Optimal Growth Temperature | 25–30°C (range 4–37°C) | frontiersin.orgresearchgate.netnih.gov |

| Biochemical Properties | Oxidase- and catalase-positive | frontiersin.orgresearchgate.netnih.gov |

| Major Cellular Fatty Acids | C14:0 2OH, C16:0, summed feature 8 | frontiersin.orgnih.gov |

Table 2: Research Findings on Novel this compound-Producing Strains

| Strain | Isolation Source | Key Finding | Reference |

|---|---|---|---|

| Sphingomonas nostoxanthinifaciens AK-PDB1-5T | Korean fir (Abies koreana) | Identified as a novel species through polyphasic taxonomy; genome contains zeaxanthin biosynthesis clusters. | frontiersin.orgnih.govnih.gov |

| Sphingomonas sp. SG73 | Deep sea sediment (Suruga Bay, Japan) | Produces highly pure this compound (~97% of total carotenoids); production is stimulated by sea salt. | mdpi.comresearchgate.net |

| Sphingomonas sp. COS14-R2 | Cosmos bipinnatus flower | Achieved a production concentration of 217.22 ± 9.60 mg L⁻¹ through fed-batch fermentation. | researchgate.net |

Biosynthesis and Genetic Regulation of Nostoxanthin Production

Precursor Metabolic Pathways

The journey to nostoxanthin begins with fundamental precursor molecules that are channeled into the carotenoid biosynthesis pathway. This process involves a universal precursor, a key intermediate, and a series of hydroxylation steps.

Role of β-Carotene in the Biosynthetic Cascade

The first committed step in the carotenoid biosynthetic pathway is the head-to-head condensation of two molecules of GGPP to form the C40 hydrocarbon, phytoene. nih.govresearchgate.netoup.com This reaction is catalyzed by the enzyme phytoene synthase. From phytoene, a series of desaturation and cyclization reactions lead to the formation of lycopene, which is then cyclized to produce β-carotene. nih.govresearchgate.net β-Carotene is a pivotal intermediate in the biosynthesis of this compound. nih.govplos.orgmdpi.com It is the direct precursor that undergoes subsequent hydroxylation reactions to yield the final this compound molecule. mdpi.comresearchgate.netresearchgate.netresearchgate.net The conversion of β-carotene marks the entry point into the specific branch of the pathway leading to various xanthophylls, including this compound.

Sequential Hydroxylation via Zeaxanthin and Caloxanthin Intermediates

The transformation of β-carotene into this compound involves a two-step sequential hydroxylation process. researchgate.netmdpi.comresearchgate.netresearchgate.net The first step is the hydroxylation of β-carotene at the C-3 and C-3' positions of its β-ionone rings, a reaction catalyzed by the enzyme β-carotene hydroxylase (CrtZ). plos.org This reaction proceeds via the intermediate β-cryptoxanthin to form zeaxanthin. mdpi.com

Following the formation of zeaxanthin, a second hydroxylation event occurs at the C-2 and C-2' positions. plos.orgmdpi.com This reaction is catalyzed by a specific 2,2′-β-hydroxylase (CrtG). plos.orgmdpi.com The hydroxylation of zeaxanthin first produces the intermediate caloxanthin, and a subsequent hydroxylation of caloxanthin yields the final product, this compound. plos.orgmdpi.comresearchgate.net Therefore, zeaxanthin and caloxanthin are essential intermediates in the biosynthetic cascade leading to this compound. nih.govplos.orgresearchgate.netasm.org

Key Enzymatic Steps and Corresponding Genes

The synthesis of this compound is orchestrated by a series of specific enzymes, each encoded by a corresponding gene. The regulation of these genes is critical for controlling the production of this compound.

Phytoene Synthase (crtB)

Phytoene synthase, encoded by the crtB gene, is a crucial enzyme that catalyzes the first committed step in carotenoid biosynthesis: the condensation of two GGPP molecules to form 15-cis-phytoene. wikipedia.orgoup.comebi.ac.uk This enzyme is considered universal among organisms that synthesize carotenoids. wikipedia.org The crtB gene is often found within a carotenoid biosynthesis gene cluster, alongside other genes involved in the pathway. nih.govplos.orgresearchgate.net The activity of phytoene synthase is a key regulatory point, as it directs the flow of GGPP specifically into the carotenoid biosynthetic pathway. nih.govnih.gov

Lycopene Beta-Cyclase (crtY)

Lycopene beta-cyclase, encoded by the crtY gene, is a crucial enzyme that marks a key branch point in the synthesis of cyclic carotenoids. nih.gov Its primary function is to catalyze the cyclization of the linear carotenoid, lycopene, to form β-carotene. nih.govfrontiersin.org This reaction involves the formation of two β-ionone rings at both ends of the lycopene molecule. ebi.ac.uk

The essential role of crtY in the this compound pathway has been demonstrated through genetic studies. In research involving the bacterium Sphingomonas elodea, a knockout mutant for the crtY gene (ΔcrtY) was created. plos.org This mutant was unable to produce this compound and instead accumulated its precursor, lycopene, confirming that the cyclization of lycopene was impaired and is a necessary step preceding the formation of this compound. plos.org Lycopene cyclases are a diverse group of enzymes, and the CrtY family is typically found in bacteria. ebi.ac.uk

β-Carotene Hydroxylase (crtZ)

Following the formation of β-carotene, the enzyme β-carotene hydroxylase, encoded by the crtZ gene, introduces hydroxyl groups to the molecule. nih.gov This enzyme specifically catalyzes the hydroxylation of the β-ionone rings at the C3 and C3' positions. researchgate.net This two-step reaction converts β-carotene first into β-cryptoxanthin and then into zeaxanthin. uniprot.org Zeaxanthin is the direct substrate for the final step in this compound biosynthesis. researchgate.netnih.gov

In some this compound-producing bacteria, such as Sphingomonas elodea ATCC 31461, the crtZ gene is located outside of the main carotenoid biosynthesis gene cluster. plos.orgsemanticscholar.orguni.lu The function of CrtZ has been confirmed through complementation studies in E. coli, where its expression leads to the expected hydroxylation of β-carotene. plos.org

2,2'-β-Hydroxylase (crtG)

The final and defining step in this compound biosynthesis is catalyzed by the enzyme 2,2'-β-hydroxylase, which is encoded by the crtG gene. plos.orgnih.gov This enzyme is responsible for the hydroxylation of zeaxanthin at the C2 and C2' positions of the β-ionone rings, resulting in the formation of (2R,3R,2'R,3'R)-nostoxanthin. oup.com

The function of CrtG has been unequivocally identified in both bacteria and cyanobacteria. nih.gov

In Bacteria: Heterologous expression of the crtG gene from Sphingomonas elodea in an E. coli strain engineered to produce zeaxanthin resulted in the successful synthesis of this compound. plos.orguni.lu When expressed in an E. coli strain that only accumulated β-carotene, the CrtG enzyme produced 2,2′-dihydroxy-β-carotene. plos.org

In Cyanobacteria: In studies on Thermosynechococcus elongatus, a disruptant mutant of the crtG gene was created. nih.govoup.com This mutant was unable to produce this compound, caloxanthin, and 2-hydroxymyxol 2′-fucoside, and instead accumulated higher levels of their precursors, zeaxanthin and myxol 2′-fucoside. nih.govoup.com This finding provided the first functional identification of CrtG in cyanobacteria and confirmed its critical role in hydroxylating zeaxanthin to produce this compound. nih.gov

Organization and Characterization of Carotenoid Biosynthesis Gene Clusters

The genetic architecture for this compound production varies significantly between organisms. In many bacteria, the carotenogenic genes are physically linked and organized into clusters, which may facilitate coordinated gene expression. plos.orgsemanticscholar.org In contrast, these genes are often dispersed throughout the genome in cyanobacteria. plos.orgsemanticscholar.org

In the bacterium Sphingomonas elodea ATCC 31461, a carotenoid biosynthesis gene cluster was identified containing four key genes: crtG, crtY, crtI (phytoene desaturase), and crtB (phytoene synthase). plos.orgsemanticscholar.org A notable feature of this cluster is that the β-carotene hydroxylase gene, crtZ, is located elsewhere in the genome. plos.orgsemanticscholar.org The gene organization within the S. elodea cluster is also distinct; crtY, crtI, and crtB are oriented in the same direction, while crtG is located upstream and oriented in the opposite direction. plos.orgsemanticscholar.org

A similar but distinct gene cluster is found in Sphingomonas nostoxanthinifaciens. researchgate.netfrontiersin.org The table below compares the gene clusters identified in these two this compound-producing Sphingomonas species.

| Gene | Enzyme Product | Function | Presence in S. elodea ATCC 31461 Cluster plos.orgsemanticscholar.org | Presence in S. nostoxanthinifaciens Cluster researchgate.netfrontiersin.org |

|---|---|---|---|---|

| crtE | GGPP Synthase | Forms geranylgeranyl pyrophosphate (GGPP) | Not in main cluster | Present |

| crtB | Phytoene Synthase | Converts GGPP to phytoene | Present | Present |

| crtI | Phytoene Desaturase | Converts phytoene to lycopene | Present | Present |

| crtY | Lycopene Beta-Cyclase | Converts lycopene to β-carotene | Present | Present |

| crtZ | β-Carotene Hydroxylase | Converts β-carotene to zeaxanthin | Not in main cluster | Present |

| crtG | 2,2'-β-Hydroxylase | Converts zeaxanthin to this compound | Present | Present |

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis

Detailed knowledge regarding the specific transcriptional and post-transcriptional control mechanisms governing this compound production is still emerging and is less understood than for other commercially significant carotenoids like astaxanthin. However, available research indicates that biosynthesis is a tightly regulated process.

Studies on Sphingomonas species have shown that culture conditions such as temperature and pH significantly influence the final carotenoid profile. nih.gov For instance, at 35°C, the production of this compound by Sphingomonas sp. COS14-R2 is highly efficient, while the synthesis of its precursors, zeaxanthin and β-carotene, is limited. nih.gov This suggests that the expression or activity of the terminal hydroxylase enzymes, CrtZ and CrtG, is regulated by environmental factors.

While specific transcription factors for this compound synthesis have not yet been characterized, research on related pathways, such as astaxanthin biosynthesis in algae and yeast, reveals complex regulatory networks. In these organisms, the expression of carotenogenic genes is often upregulated at the transcriptional level in response to environmental stressors like nutrient limitation or high light. plos.orgoup.com Regulation can also occur post-transcriptionally, affecting mRNA stability or enzyme activity, allowing the cell to fine-tune the metabolic flux towards the final product. plos.org For example, in Haematococcus pluvialis, some carotenoid synthesis genes are regulated at the transcriptional level, others at the post-transcriptional level, and some at both. It is plausible that similar multi-level regulatory strategies are employed by organisms to control the production of this compound.

Biological Functions and Ecological Roles of Nostoxanthin

Antioxidant Activity and Reactive Oxygen Species Scavenging

Nostoxanthin is recognized for its antioxidant capabilities, which are vital for protecting cells from the damaging effects of reactive oxygen species (ROS). ROS are highly reactive molecules generated as byproducts of normal metabolic processes and in response to environmental stressors.

Mechanisms of Free Radical Neutralization

The antioxidant mechanism of carotenoids like this compound is largely attributed to their long chain of conjugated double bonds. numberanalytics.com This structural feature allows the molecule to efficiently quench singlet oxygen and scavenge other free radicals. The process of free radical neutralization by this compound is thought to involve several mechanisms, similar to other potent carotenoids like astaxanthin:

Electron Transfer: this compound can donate an electron to a free radical, thereby neutralizing it. This process is facilitated by the relatively low oxidation potential of the carotenoid molecule.

Radical Adduct Formation: this compound can form a stable adduct with a free radical, effectively removing the reactive species from circulation.

Hydrogen Atom Transfer: The hydroxyl groups present in the structure of this compound can donate a hydrogen atom to a peroxyl radical, a key step in inhibiting lipid peroxidation. mdpi.com

These mechanisms collectively enable this compound to protect vital cellular components, such as lipids, proteins, and DNA, from oxidative damage. jmolpat.com

Comparative Antioxidant Potency (e.g., vs. Zeaxanthin)

This compound is biosynthesized from zeaxanthin through the addition of two hydroxyl groups. frontiersin.orgmdpi.com Due to their structural similarities, it is presumed that this compound possesses a high antioxidative activity comparable to that of zeaxanthin. researchgate.netmdpi.com However, direct comparative studies quantitatively measuring the antioxidant potency of this compound against zeaxanthin are not extensively reported in scientific literature.

While astaxanthin, another related xanthophyll, has been reported to have a significantly higher antioxidant activity than zeaxanthin, similar definitive data for this compound is not yet available. researchgate.net Nevertheless, the presence of additional hydroxyl groups in this compound's structure suggests a potentially strong antioxidant capacity.

Photoprotective Mechanisms in Photosynthetic Organisms

In photosynthetic organisms like cyanobacteria and algae, this compound plays a crucial role in photoprotection, shielding the photosynthetic apparatus from the harmful effects of excessive light.

Mitigation of Photo-Oxidative Stress

Exposure to high light intensities can lead to the over-excitation of the photosynthetic machinery, resulting in the generation of ROS and subsequent photo-oxidative stress. Carotenoids like this compound help mitigate this stress through several mechanisms:

Light Screening: Pigments can act as a filter, absorbing excess light energy and preventing it from reaching the sensitive photosynthetic reaction centers. mdpi.com

ROS Scavenging: As potent antioxidants, this compound molecules directly quench ROS that are formed under high light conditions, thereby preventing damage to the photosynthetic components. frontiersin.org

Role in Algal and Bacterial Stress Responses

The production of this compound is often upregulated in response to various environmental stressors, indicating its importance in the stress response of producer organisms. In the cyanobacterium Chlorogloeopsis fritschii, for instance, the synthesis of carotenoids, including those in the pathway leading to this compound, is modulated under UV radiation, although the hydroxylation pathway to produce this compound itself did not appear to be affected. frontiersin.org In some bacteria, the accumulation of carotenoids like this compound is a key strategy for surviving in harsh environments. nih.gov

Contribution to Environmental Adaptation of Producer Organisms

The biological functions of this compound directly contribute to the ability of the producing organisms to adapt to and thrive in challenging environments.

A notable example is the role of this compound in conferring salt stress tolerance. The bacterium Sphingomonas nostoxanthinifaciens, which produces this compound, has been shown to alleviate salt stress in Arabidopsis thaliana seedlings by scavenging ROS. frontiersin.org This suggests that the antioxidant properties of this compound play a direct role in mitigating the oxidative stress induced by high salinity.

Furthermore, the production of this compound by the deep-sea bacterium Sphingomonas sp. SG73, which is tolerant to high salt concentrations, highlights the adaptive advantage of this pigment in marine environments. researchgate.net The ability to synthesize this compound likely allows these bacteria to cope with the oxidative challenges posed by their specific ecological niches.

The following table summarizes the key biological functions and ecological roles of this compound based on available research findings.

| Biological Function/Ecological Role | Mechanism/Effect | Producer Organisms |

| Antioxidant Activity | Scavenging of reactive oxygen species (ROS) through electron transfer, radical adduct formation, and hydrogen atom transfer. | Sphingomonas sp., Cyanobacteria |

| Photoprotection | Mitigation of photo-oxidative stress by light screening, energy dissipation, and ROS scavenging. | Cyanobacteria, Algae |

| Stress Response | Upregulation of production in response to environmental stressors like high salinity and potentially UV radiation. | Sphingomonas sp., Cyanobacteria |

| Environmental Adaptation | Enhancement of tolerance to environmental challenges, such as high salinity, by reducing oxidative stress. | Sphingomonas sp. |

Alleviation of Salt Stress in Model Plants (e.g., Arabidopsis seedlings)

Recent research has highlighted the role of this compound in mitigating the detrimental effects of salt stress on plants. A notable study demonstrated that a this compound-producing bacterium, Sphingomonas nostoxanthinifaciens sp. nov., can alleviate salt stress in Arabidopsis thaliana seedlings. frontiersin.orgnih.govnih.gov This protective effect is primarily achieved through the scavenging of reactive oxygen species (ROS). frontiersin.orgnih.govresearchgate.net

High salinity environments induce the overproduction of ROS in plants, leading to oxidative stress, which damages cellular components and inhibits growth. The this compound produced by S. nostoxanthinifaciens acts as a potent antioxidant, neutralizing these harmful ROS. frontiersin.org In experiments, Arabidopsis seedlings co-cultivated with this bacterium under salt stress conditions (100 mM NaCl) exhibited significantly improved growth compared to control plants. researchgate.net This included enhanced leaf and root fresh weight, as well as higher chlorophyll content. researchgate.net

The mechanism involves the bacterium, an endophyte isolated from the Korean fir (Abies koreana), producing and likely releasing this compound, which then protects the plant cells from oxidative damage. frontiersin.orgnih.gov This suggests a symbiotic relationship where the bacterium aids the plant's tolerance to abiotic stress. The ability of this compound to scavenge free radicals within the plant cell membrane helps to maintain cellular integrity and function under high salt conditions. frontiersin.org

Table 1: Impact of Sphingomonas nostoxanthinifaciens on Arabidopsis thaliana Seedlings Under Salt Stress

| Parameter | Control (Salt Stress) | Co-cultivated with S. nostoxanthinifaciens (Salt Stress) |

|---|---|---|

| Leaf Fresh Weight | Reduced | Significantly Increased researchgate.net |

| Root Fresh Weight | Reduced | Significantly Increased researchgate.net |

| Chlorophyll Content | Reduced | Significantly Increased researchgate.net |

| Reactive Oxygen Species (ROS) | Accumulated | Reduced frontiersin.orgnih.govresearchgate.net |

Data derived from studies on Arabidopsis seedlings under 100 mM NaCl stress.

Survival under High Light Intensity and Other Abiotic Stresses

The inherent antioxidant properties of carotenoids like this compound are crucial for the survival of organisms under various abiotic stresses, including high light intensity. plos.orgelifesciences.org Carotenoids play a vital role in protecting photosynthetic organisms from photo-oxidative damage by quenching chlorophyll triplets and scavenging singlet oxygen, which are produced in excess under high light conditions. elifesciences.org While direct studies on this compound's role in high light stress are less common than for other carotenoids like astaxanthin, its structural similarity to zeaxanthin suggests a comparable protective function. mdpi.com Zeaxanthin is well-known for its involvement in non-photochemical quenching (NPQ), a mechanism that dissipates excess light energy as heat, thus protecting the photosynthetic apparatus. elifesciences.org

The production of this compound by bacteria, such as Sphingomonas species, is considered a survival strategy in diverse and often harsh environments. frontiersin.orgnih.gov For instance, Sphingomonas sp. SG73, a this compound producer isolated from deep-sea sediment, is halophilic and its this compound production increases with salt concentration, indicating an adaptive role for this pigment in saline environments. mdpi.com

Furthermore, the broader category of xanthophylls, to which this compound belongs, is known to enhance tolerance to a range of abiotic stresses. nih.govmdpi.com For example, the related xanthophyll astaxanthin has been shown to improve tolerance to high temperatures, hypoxia, and chemical stressors like cadmium in various organisms. nih.govmdpi.com It mitigates stress by reducing ROS, thereby preventing cellular damage and enhancing survival. mdpi.comresearchgate.netnih.gov Given that this compound is a di-hydroxylated derivative of zeaxanthin, its antioxidant capacity is expected to be significant, contributing to the organism's ability to withstand not only high light and salinity but also other environmental challenges that induce oxidative stress. mdpi.complos.org

Analytical Methodologies for Nostoxanthin Research and Characterization

Spectroscopic Techniques for Identification and Quantification

Spectroscopic methods are fundamental for the initial detection and precise measurement of Nostoxanthin.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary tool for the preliminary identification and quantification of this compound. As a yellow carotenoid, this compound exhibits characteristic absorption maxima in the visible light region. researchgate.netnih.gov Purified this compound typically shows absorption maxima around 448–480 nm, with specific reports indicating peaks at 450 nm and 480 nm. researchgate.netnih.gov This distinct spectral signature allows for its differentiation from other carotenoids and provides a means to assess its presence and concentration in extracts. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are critical for confirming the molecular weight and obtaining structural information of this compound. The molecular weight of this compound is approximately 600.41786026 Da. nih.govuni.lu In LC-MS/MS analysis, this compound has been observed with an m/z value of 600.5098, and its protonated molecular ion ([M+H]+) at m/z 601.5208. researchgate.netnih.govd-nb.info Predicted data also suggest an [M+H]+ adduct at m/z 601.42513. uni.lu

MS/MS provides valuable structural insights through the analysis of fragmentation patterns. jst.go.jpwikipedia.org For this compound, unique patterns of product ions consistent with tetrahydroxy carotenoids are observed, aiding in its identification and structural confirmation. d-nb.info These fragmentation data are crucial for distinguishing this compound from other carotenoids, especially isomers or closely related compounds.

Ultraviolet-Visible Absorption Spectroscopy (UV-Vis)

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for isolating this compound from complex matrices and for evaluating its purity.

High-Performance Liquid Chromatography (HPLC) is extensively employed for the isolation and purity assessment of this compound. eie.gr HPLC elution profiles are used to purify and characterize this compound, often showing a single, distinct peak for the compound. researchgate.netnih.gov Retention times (RT) for this compound have been reported, for instance, at 11.378 minutes researchgate.netnih.gov or 11.327 minutes nih.govd-nb.info in specific analytical conditions, though RT can vary based on the chromatographic method and column used. HPLC analysis has demonstrated the capability to achieve high purity levels for this compound, with reported purities of approximately 97% to 99% (area%). nih.govnih.govd-nb.infomdpi.com Reversed-phase HPLC, often utilizing C30 columns, is particularly effective for the separation of carotenoids due to its ability to resolve structural isomers. jst.go.jpmdpi.com Mobile phases commonly used for carotenoid separation in HPLC include mixtures like methanol/tetrahydrofuran. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a powerful and comprehensive approach for the analysis of this compound, combining the separation capabilities of HPLC with the molecular identification power of mass spectrometry. jst.go.jp This hyphenated technique is particularly advantageous for analyzing complex biological extracts, allowing for both the separation and identification of this compound within a single run. uni.lud-nb.info LC-MS/MS has been used to confirm the molecular weight of purified this compound, identifying it at 600.5098 m/z. nih.govd-nb.info The technique provides highly sensitive and selective detection, enabling the characterization of this compound and its unique product ion patterns, which are indicative of its tetrahydroxy carotenoid structure. d-nb.infonih.gov

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Analysis

Structural Elucidation Techniques for Novel this compound Derivatives

For the definitive structural elucidation of this compound or any novel derivatives, advanced spectroscopic techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy is considered a definitive method for determining the complete chemical structure of organic compounds, including natural products. nih.govjeolusa.comuoa.grmeilerlab.orgweebly.com Both one-dimensional (1D NMR, e.g., 1H NMR and 13C NMR) and two-dimensional (2D NMR, such as COSY, HSQC, HMBC, and NOESY) experiments provide detailed information on the connectivity, spatial arrangement, and functional groups within a molecule. nih.govjeolusa.comweebly.com These techniques are crucial for confirming the presence and position of hydroxyl groups and the extensive conjugated double bond system characteristic of this compound.

Additionally, Fourier-transform infrared (FT-IR) spectroscopy can provide complementary structural information, particularly regarding functional groups. For this compound, FT-IR spectra reveal prominent O-H stretching vibrations and peaks corresponding to carbonyl groups (C=O), which support its structure as a poly-hydroxy carotenoid. researchgate.netnih.govd-nb.info

Biotechnological Production and Metabolic Engineering of Nostoxanthin

Optimization of Fermentation and Culture Conditions

The industrial-scale production of nostoxanthin hinges on the meticulous optimization of fermentation parameters. These factors directly influence microbial growth, metabolic activity, and the ultimate yield of the target compound.

Temperature and pH are critical environmental factors that significantly affect both cellular growth and this compound synthesis. Optimal conditions are strain-specific. For instance, the bacterium Sphingomonas sp. strain COS14-R2, isolated from the Cosmos bipinnatus flower, demonstrates optimal growth in liquid media at temperatures between 25 to 35°C. nih.govnih.gov The highest biomass for this strain was recorded at 28°C, while the peak concentration of this compound was achieved at 35°C. nih.govresearchgate.net This indicates that the optimal temperature for growth may differ from that for maximum product formation.

Similarly, pH plays a crucial role. The Sphingomonas sp. COS14-R2 strain can tolerate a wide pH range from 5 to 11, but the highest production of this compound and the greatest accumulation of dry biomass occur at a pH of 7.5. nih.govresearchgate.net For other microorganisms, like the archaeon Halorubrum sp. TBZ126, optimal conditions for total carotenoid production were found to be a temperature of 32°C and a pH of 7.94. walshmedicalmedia.com

**Table 1: Influence of Temperature and pH on this compound Production in *Sphingomonas sp. COS14-R2***

| Parameter | Condition | Observation | Citation |

|---|---|---|---|

| Temperature | 25-35°C | Optimal range for growth. | nih.govnih.gov |

| 28°C | Highest biomass yield (920 mg/L). | nih.govresearchgate.net | |

| 35°C | Highest this compound concentration. | nih.govresearchgate.net | |

| 37°C | Significantly reduced biomass yield (220 mg/L). | researchgate.net | |

| pH | 5-11 | Tolerated range for growth. | nih.govnih.gov |

| 7.5 | Highest this compound production and dry biomass. | nih.govresearchgate.net |

The choice of carbon and nitrogen sources in the culture medium is fundamental for enhancing this compound yields, as these nutrients are the basic building blocks for cellular metabolism and carotenoid biosynthesis. nih.gov Studies have shown that organic carbon and nitrogen sources can significantly influence biomass generation and carotenoid accumulation. nih.govresearchgate.net

For Sphingomonas sp. COS14-R2, a high concentration of this compound was achieved using a medium containing 40 g/L of glucose as the carbon source and 5 g/L of yeast extract as the nitrogen source. nih.govnih.gov This combination proved to be highly effective for both growth and this compound synthesis. researchgate.net Research on other carotenoid-producing microorganisms corroborates the importance of these nutrients. For example, in Phaffia rhodozyma, the specific nitrogen source used significantly affected yeast growth, carbon source utilization, and astaxanthin (a related carotenoid) accumulation. nih.gov A mixture of ammonium sulfate, potassium nitrate, and beef extract was found to be optimal in that case. nih.gov

**Table 2: Impact of Carbon and Nitrogen Sources on this compound Production in *Sphingomonas sp. COS14-R2***

| Nutrient | Source | Concentration | Observation | Citation |

|---|---|---|---|---|

| Carbon | Glucose | 40 g/L | Resulted in the highest concentration of this compound. | nih.govnih.gov |

| Nitrogen | Yeast Extract | 5 g/L | Resulted in the highest concentration of this compound. | nih.govnih.gov |

Light is a well-known factor that influences carotenoid production, often acting as a stressor that triggers enhanced synthesis as a photoprotective mechanism. mdpi.com However, the optimal lighting conditions are highly dependent on the specific microorganism. For photosynthetic organisms like cyanobacteria, light is essential, and high light intensity can boost the production of carotenoids. mdpi.com

Interestingly, for some non-photosynthetic bacteria, darkness can be more conducive to this compound production. In the case of Sphingomonas sp. COS14-R2, incubation in dark conditions resulted in the highest carotenoid content, reaching 29.51 mg/g of dry cell biomass after 72 hours. nih.govresearchgate.net The maximum level of this compound, specifically, was also observed after 72 hours of incubation in darkness. nih.gov This suggests that for certain heterotrophic producers, light may not be a necessary or even beneficial factor for this compound accumulation.

To overcome the limitations of simple batch cultures, such as nutrient depletion and the accumulation of inhibitory byproducts, more advanced fermentation strategies are employed. Fed-batch and continuous fermentation can lead to higher cell densities and improved product yields. mdpi.com

A fed-batch fermentation strategy has been successfully applied to Sphingomonas sp. COS14-R2 for this compound production. nih.gov This method, where nutrients are added incrementally during the fermentation process, resulted in a this compound concentration of 217.22 mg/L and a dry biomass of 10 g/L after 84 hours. nih.govresearchgate.net This represents a significant enhancement over standard batch fermentation. researchgate.net Continuous fermentation, where fresh medium is continuously added while culture liquid is removed, is another strategy that can sustain high productivity over long periods, making it a viable option for industrial-scale production. scielo.brnih.gov

Effects of Light and Dark Incubation Regimes

Strain Improvement Strategies for Enhanced Accumulation

Beyond optimizing culture conditions, improving the inherent productive capacity of the microbial strain itself is a critical aspect of enhancing this compound accumulation.

The first step in developing a robust production platform is often the discovery and isolation of potent wild-type microorganisms from nature. mdpi.com Bioprospecting in diverse environments can lead to the identification of strains that naturally produce high quantities of the desired compound.

Several species of Sphingomonas have been identified as natural producers of this compound. nih.gov For example, Sphingomonas astaxanthinifaciens is a known producer of astaxanthin and its derivatives. vjs.ac.vnmdpi.com A notable discovery was the isolation of Sphingomonas sp. strain SG73 from deep-sea sediment. mdpi.com This strain was found to produce this compound with a very high purity of approximately 97% of its total carotenoid content, making it an excellent candidate for biotechnological production. mdpi.com Similarly, the Sphingomonas sp. strain COS14-R2, isolated from a flower, was identified as a significant this compound producer, forming the basis for the optimization studies previously mentioned. nih.gov The selection of such high-performing wild-type strains provides a strong foundation for further process development and genetic engineering efforts.

Mutagenesis and Directed Evolution Approaches

Mutagenesis and directed evolution are powerful techniques used in protein engineering to enhance the properties of enzymes or entire metabolic pathways. wikipedia.org These methods mimic natural selection in a laboratory setting through iterative cycles of creating genetic diversity (mutagenesis), selecting or screening for desired traits, and amplifying the best variants. wikipedia.orgnih.gov

Directed evolution is particularly well-suited for carotenoid biosynthesis pathways because the pigments produced provide a direct visual proxy for screening, simplifying the identification of mutants with improved production. researchgate.net While specific published instances of directed evolution applied exclusively to this compound are limited, the principles have been successfully used for closely related, high-value carotenoids like astaxanthin. For example, strategies combining physical mutagenesis, such as using atmospheric and room temperature plasma (ARTP), with adaptive laboratory evolution have been shown to significantly increase astaxanthin titers in engineered yeast. researchgate.net This approach creates a diverse library of mutants from which strains with enhanced enzyme activity or improved metabolic flux can be selected. researchgate.net Such strategies, involving techniques like error-prone PCR and DNA shuffling to generate variant libraries of key pathway enzymes, represent a promising avenue for improving this compound production by enhancing the catalytic efficiency or substrate affinity of its biosynthetic enzymes. nih.govresearchgate.net

Genetic Engineering for Enhanced Biosynthesis Pathways

Genetic engineering offers precise and potent strategies to boost the production of target metabolites. By manipulating the genes involved in the this compound biosynthesis pathway, researchers can overcome rate-limiting steps, redirect cellular resources, and introduce the entire pathway into more industrially amenable host organisms.

The biosynthetic pathway for this compound starts from the central C40 carotenoid precursor, β-carotene. mdpi.com A series of specific enzymes are required for this conversion. In bacteria like Sphingomonas elodea, a gene cluster has been identified that contains several key genes for this compound synthesis. plos.org The identified genes and their functions are crucial for targeted overexpression strategies:

crtB (phytoene synthase): Catalyzes the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form phytoene, the first committed step in carotenoid synthesis. nih.govplos.org

crtI (phytoene desaturase): Introduces a series of double bonds into phytoene to produce lycopene. nih.govplos.org

crtY (lycopene beta-cyclase): Catalyzes the cyclization of both ends of the linear lycopene molecule to form the dual-ring structure of β-carotene. nih.govplos.org

crtZ (β-carotene hydroxylase): Adds hydroxyl groups at the C3 and C3' positions of the β-ionone rings of β-carotene to produce zeaxanthin. plos.org

crtG (2,2′-β-hydroxylase): Performs the final hydroxylation steps at the C2 and C2' positions of zeaxanthin to yield this compound. plos.org

Heterologous production, which involves transferring a metabolic pathway from its native organism into a well-characterized industrial host, is a powerful method for producing natural products. plos.org The bacterium Escherichia coli is a popular choice for this approach due to its rapid growth, simple genetics, and well-understood metabolism. mdpi.com

The feasibility of producing this compound in a heterologous host has been clearly demonstrated. In one key study, the crtG gene from Sphingomonas elodea was expressed in an E. coli strain that had been previously engineered to produce zeaxanthin. plos.org The introduction of the CrtG enzyme successfully converted the zeaxanthin intermediate into this compound, confirming the enzyme's function and the viability of E. coli as a production platform. plos.org

Beyond bacteria, the red yeast Xanthophyllomyces dendrorhous has also been used as a chassis for producing this compound by introducing the necessary bacterial hydroxylase genes. mdpi.com This approach leverages the yeast's natural ability to produce high levels of carotenoid precursors. mdpi.com

| Host Organism | Key Genes Expressed | Product | Reference |

|---|---|---|---|

| Escherichia coli | crtG (from S. elodea) in a zeaxanthin-producing strain | This compound | plos.org |

| Xanthophyllomyces dendrorhous | Bacterial 3-hydroxylase gene; bacterial 2-hydroxylase gene (crtG) | This compound | mdpi.com |

In bacteria like E. coli, the methylerythritol 4-phosphate (MEP) pathway is responsible for synthesizing the isoprenoid precursors. mbl.or.kr A key strategy to enhance carotenoid production is to overexpress critical genes within this upstream pathway. For example, overexpressing the gene dxs, which encodes 1-deoxy-D-xylulose-5-phosphate synthase, the first enzyme in the MEP pathway, has been shown to significantly boost the production of various carotenoids by increasing the supply of geranylgeranyl pyrophosphate (GGPP). frontiersin.orgcore.ac.uk Other approaches include optimizing the culture conditions and carbon sources; for instance, the addition of sodium citrate has been shown to regulate the tricarboxylic acid (TCA) cycle in yeast, providing more energy and substrates for astaxanthin synthesis, a principle that is applicable to this compound. researchgate.netnih.gov

Combinatorial biosynthesis involves mixing and matching genes from different organisms to create novel metabolic pathways capable of producing new or rare compounds. asm.org This approach has been successfully applied to generate this compound and to further diversify its structure. mdpi.com

In a notable example, researchers engineered the red yeast Xanthophyllomyces dendrorhous, which naturally accumulates β-carotene, to produce novel multi-hydroxylated carotenoids. mdpi.comnih.gov This was achieved through a stepwise pathway engineering process:

First, a bacterial β-carotene 3-hydroxylase was introduced, which converted the yeast's native β-carotene into zeaxanthin. mdpi.com

Next, a bacterial 2-hydroxylase (crtG) was integrated into the zeaxanthin-producing strain. This second step resulted in the synthesis of this compound. mdpi.com

The engineered yeast also produced keto-derivatives of this compound, such as 4-keto-nostoxanthin and 4,4′-diketo-nostoxanthin. nih.gov

Finally, these keto-carotenoids were chemically reduced to create novel, multi-hydroxy carotenoids like 4-hydroxy-nostoxanthin and 4,4′-dihydroxy-nostoxanthin, demonstrating how combinatorial biosynthesis coupled with subsequent modification can expand the structural diversity of natural products. nih.gov

This work not only demonstrates a successful heterologous production strategy but also highlights how combinatorial approaches can be used to generate derivatives of this compound with potentially new functionalities. plos.orgnih.gov

| Engineering Strategy | Host Organism | Key Finding/Result | Reference |

|---|---|---|---|

| Gene Cloning & Heterologous Expression | Escherichia coli | Expression of crtG from S. elodea in a zeaxanthin-producing E. coli resulted in the formation of this compound. | plos.org |

| Combinatorial Biosynthesis | Xanthophyllomyces dendrorhous | Stepwise introduction of bacterial hydroxylase genes into a β-carotene accumulating yeast led to the synthesis of this compound and novel derivatives like 4-keto-nostoxanthin. | mdpi.comnih.gov |

| Native Producer Optimization | Sphingomonas sp. COS14-R2 | Optimization of fermentation conditions (temperature, pH, nutrients) in a native producer yielded a this compound concentration of 217.22 ± 9.60 mg L−1. | nih.govresearchgate.net |

| Metabolic Flux Redirection (Principle) | Corynebacterium glutamicum | Overexpression of upstream MEP pathway genes (e.g., dxs) enhanced the precursor supply for C40 carotenoid production, a strategy directly applicable to this compound. | core.ac.uk |

Heterologous Production in Genetically Engineered Host Systems (e.g., Escherichia coli)

Challenges and Future Perspectives in Industrial-Scale Production

Despite promising advances in the metabolic engineering of this compound, several challenges must be addressed to achieve commercially viable, industrial-scale production. These hurdles are common to the biotechnological production of many high-value microbial compounds, including other carotenoids like astaxanthin. nih.govnih.gov

Current Challenges:

Low Yield and Productivity: While yields have been improved through genetic engineering, they often remain too low for cost-effective industrial production compared to established chemical synthesis methods for other compounds. nih.govmdpi.com The production of 217.22 mg/L in an optimized native Sphingomonas strain is a significant achievement but may still need improvement for commercial feasibility. nih.gov

High Production Costs: The costs associated with large-scale fermentation, including sterile media, energy inputs for aeration and temperature control, and downstream processing (extraction and purification), are substantial. nih.govresearchgate.net

Strain Stability: Genetically engineered strains can sometimes suffer from instability, where the introduced genetic modifications are lost over successive generations, leading to decreased productivity during continuous or large-scale fermentation.

Future Perspectives:

The future of industrial-scale this compound production will likely rely on a multi-pronged approach integrating advanced synthetic biology with bioprocess optimization.

Advanced Strain Engineering: The use of powerful tools like CRISPR/Cas9 for precise genome editing will enable more complex metabolic engineering strategies. This includes balancing the expression of all pathway genes, eliminating competing metabolic pathways, and further optimizing precursor supply. nih.gov

Systems Biology Approaches: Utilizing transcriptomics, proteomics, and metabolomics will provide a deeper understanding of the host cell's response to this compound production. This data can guide rational engineering efforts to overcome metabolic bottlenecks and improve strain performance. researchgate.net

Process Optimization: Developing low-cost culture media and optimizing fermentation parameters in large-scale bioreactors are crucial for reducing production costs. researchgate.net Fed-batch fermentation strategies, which have proven successful for other carotenoids, could significantly increase cell density and final product titer. nih.gov

Integrated Bioprocessing: Combining cultivation with more efficient and environmentally friendly extraction and purification methods will be key to improving the economic viability of the entire production chain.

By addressing these challenges through continued research and technological innovation, the biotechnological production of this compound can move from a laboratory-scale success to an industrial reality.

Future Research Directions and Broader Academic Significance

Unraveling Complex Regulatory Networks of Nostoxanthin Biosynthesis

Understanding the intricate regulatory mechanisms governing this compound biosynthesis is crucial for optimizing its production and for metabolic engineering efforts. Research in this area should focus on identifying and characterizing the genes and enzymes involved in the complete biosynthetic pathway from primary metabolites to this compound. This includes investigating transcriptional regulation, enzymatic feedback loops, and the influence of environmental factors such as light intensity, nutrient availability (e.g., nitrogen, phosphorus), and stress conditions (e.g., salt stress, oxidative stress) oup.combohrium.comresearchgate.netnih.gov. Techniques such as gene knockout/knockdown, overexpression studies, chromatin immunoprecipitation sequencing (ChIP-seq), and electrophoretic mobility shift assays (EMSAs) can be employed to elucidate the roles of specific transcription factors and regulatory elements oup.comresearchgate.netnih.gov. For instance, studies on astaxanthin, a related carotenoid, have identified transcription factors like MYB, MYB-related, Nin-like, C3H, and NF-YC families as potential regulators of carotenoid biosynthesis-related genes, suggesting similar regulatory elements might be at play for this compound researchgate.netnih.gov.

Discovery and Characterization of Novel this compound-Producing Microorganisms

Expanding the repertoire of known this compound-producing microorganisms is vital for identifying novel biosynthetic pathways, enzymes with improved catalytic properties, and strains with higher production yields. This involves exploring diverse ecological niches, including extreme environments (e.g., hot springs, marine environments) and endophytic associations frontiersin.orgnih.govnih.govacs.org. Metagenomics and single-cell genomics approaches can be employed to identify unculturable or rare this compound producers mdpi.com. Once potential producers are identified, their ability to synthesize this compound should be confirmed and characterized using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy frontiersin.orgnih.govnih.govacs.org. For example, Sphingomonas nostoxanthinifaciens sp. nov. was recently isolated from Korean fir leaves and characterized as a novel this compound producer, highlighting the potential of exploring new sources frontiersin.orgnih.gov.

In-depth Mechanistic Studies of this compound's Biological Activities in Diverse Biological Models

While this compound is a xanthophyll, a class of carotenoids known for various biological activities, detailed mechanistic studies are needed to fully understand its specific roles. Research should delve into its antioxidant, anti-inflammatory, and photoprotective properties, as well as explore potential anti-cancer or other therapeutic effects mdpi.comfrontiersin.orgmdpi.comspandidos-publications.comdergipark.org.tr. This requires the use of diverse biological models, including in vitro cell culture systems (e.g., various cell lines to study specific cellular pathways), in vivo animal models (e.g., rodent models to investigate systemic effects and bioavailability), and in vitro enzymatic assays to identify molecular targets and signaling pathways mdpi.comfrontiersin.orgmdpi.comspandidos-publications.comdergipark.org.tr. Understanding how this compound interacts with cellular components, modulates gene expression, or influences signaling cascades (e.g., PI3K/Akt-Nrf2 pathway, NF-κB pathway) will be critical for assessing its potential applications mdpi.comspandidos-publications.com.

Integration of Multi-Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics)

A holistic understanding of this compound biosynthesis, regulation, and biological activities can be achieved through the integration of multi-omics approaches.

Genomics: Provides insights into the complete genetic makeup of this compound-producing organisms, identifying biosynthetic gene clusters and potential regulatory genes mdpi.comthermofisher.combiotechdelft.com.

Transcriptomics: Reveals gene expression patterns under different conditions, indicating which genes are actively involved in this compound production or response to environmental cues nih.govthermofisher.combiotechdelft.com.

Proteomics: Identifies and quantifies proteins, offering a direct view of the enzymes and other proteins involved in the biosynthetic pathway and cellular responses thermofisher.combiotechdelft.comresearchgate.net.

Metabolomics: Provides a comprehensive snapshot of all small-molecule metabolites, including this compound and its precursors or derivatives, offering insights into metabolic fluxes and pathway intermediates thermofisher.combiotechdelft.com.

Integrating these 'omics' datasets through advanced bioinformatics and systems biology approaches can lead to the identification of novel biomarkers, regulatory nodes, and potential targets for genetic engineering to enhance this compound production or modify its properties thermofisher.comresearchgate.neteuropa.eufrontiersin.org.

Development of Sustainable Bioprocesses for Cost-Effective this compound Production

Currently, a significant portion of commercial carotenoids, including astaxanthin, are produced through chemical synthesis, which often relies on petrochemical resources mdpi.comnih.govfrontiersin.org. Developing sustainable and cost-effective bioprocesses for this compound production is essential to meet growing demand for natural pigments and bioactive compounds. This research direction encompasses:

Optimization of Culture Conditions: Fine-tuning parameters such as temperature, pH, light intensity, and nutrient composition to maximize this compound yield in microbial cultures bohrium.commdpi.comfrontiersin.org.

Bioreactor Design and Engineering: Developing advanced bioreactor systems that provide optimal conditions for microbial growth and pigment accumulation, potentially including photobioreactors for photosynthetic organisms bohrium.commdpi.com.

Genetic and Metabolic Engineering: Employing advanced genetic engineering techniques (e.g., CRISPR-Cas9) and metabolic engineering strategies to enhance the efficiency of the this compound biosynthetic pathway in host organisms, redirecting metabolic flux towards pigment production, and increasing tolerance to stress conditions oup.combohrium.commdpi.commdpi.com.

Downstream Processing: Optimizing methods for cell harvesting, cell disruption, and efficient extraction and purification of this compound to ensure high purity and yield bohrium.comnih.gov.

Utilization of Low-Cost Substrates: Exploring the use of agro-industrial wastes or other renewable resources as cost-effective carbon and nitrogen sources for microbial fermentation, contributing to circular economy principles mdpi.comuc.pt.

These efforts will contribute to making natural this compound a viable and competitive alternative to synthetic products, addressing both economic and environmental concerns.

Q & A

Basic: What are the key enzymatic steps and genes involved in nostoxanthin biosynthesis?

This compound biosynthesis involves hydroxylation of β-carotene precursors via two critical enzymes: CrtZ (β-carotene hydroxylase) and CrtG (2,2′-β-hydroxylase) . CrtZ catalyzes the conversion of β-carotene to zeaxanthin, while CrtG further hydroxylates zeaxanthin to caloxanthin and finally this compound . Experimental validation includes gene disruption in Sphingomonas elodea mutants followed by HPLC analysis of accumulated intermediates (e.g., β-carotene, zeaxanthin) . For methodology, use heterologous expression in E. coli with plasmid vectors containing crtZ and crtG to confirm enzymatic activity .

Basic: Which analytical techniques are most reliable for identifying and quantifying this compound in microbial samples?

High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy (absorption peaks at ~450 nm) is standard for quantifying this compound. Mass spectrometry (MS/MS) with electrospray ionization (ESI) confirms molecular structure via fragmentation patterns (e.g., m/z 600.4243 [M+H]+ for this compound) . For protocol optimization, calibrate with synthetic standards and validate using mutant strains lacking key biosynthetic genes to rule out co-eluting carotenoids .

Advanced: How can genetic disruption experiments resolve contradictions in proposed this compound pathways across bacterial species?

Gene knockout studies in Sphingomonas spp. reveal species-specific variations. For example, in S. elodea, crtZ and crtG are spatially separated, unlike clustered homologs in Brevundimonas . To address discrepancies:

Construct double mutants (e.g., ΔcrtZ + ΔcrtG) to assess intermediate accumulation via HPLC.

Use comparative genomics to identify conserved operon structures versus fragmented gene clusters.

Validate via functional complementation in heterologous hosts (e.g., E. coli producing β-carotene) .

Advanced: What genomic and metabolic strategies confirm the MEP pathway as the primary source of isoprenoid precursors in this compound-producing bacteria?

The methylerythritol phosphate (MEP) pathway is confirmed through:

- Genome annotation : Identify key enzymes (e.g., dxs, dxr, ispG) using tools like RAST or AntiSMASH .

- Isotopic labeling : Track ¹³C-labeled glucose incorporation into IPP (isopentenyl pyrophosphate) intermediates.

- Knockout validation : Disrupt MEP pathway genes (e.g., dxs) and observe carotenoid depletion .

Advanced: How can environmental stress (e.g., salinity) be leveraged to optimize this compound yield in marine Sphingomonas strains?

Sphingomonas sp. SG73 shows 2.5× higher this compound production under 1.8% artificial seawater . Methodological steps:

Perform growth curves under varying NaCl concentrations (0–3%).

Corlate stress markers (e.g., ROS levels) with carotenoid production via fluorescence assays.

Use transcriptomics to identify upregulated genes (e.g., crtZ, crtG) under stress .

Advanced: What challenges arise in heterologous expression of this compound biosynthetic genes in non-native hosts like E. coli?

Challenges include:

- Enzyme compatibility : Cyanobacterial CrtG may lack folding partners in E. coli.

- Precursor limitation : Engineer hosts to overproduce β-carotene via plasmid-borne crtB/crtI .

- Toxicity : High hydroxylase activity may reduce host viability; use inducible promoters (e.g., pBAD) .

Advanced: How can combinatorial biosynthesis generate novel this compound derivatives with enhanced bioactivity?

Example protocol:

Introduce ketolase genes (e.g., crtO) into Xanthophyllomyces dendrorhous to produce 4-keto-nostoxanthin.

Validate derivatives via LC-MS/MS and compare antioxidant activity using DPPH radical scavenging assays .

Basic: What is the hypothesized role of this compound in bacterial oxidative stress response?

This compound scavenges reactive oxygen species (ROS), as shown in Sphingomonas nostoxanthinifaciens, which enhances salt tolerance in Arabidopsis by reducing H₂O₂ levels . To test this:

- Compare ROS accumulation in wild-type vs. ΔcrtG mutants under UV exposure.

- Quantify lipid peroxidation (e.g., malondialdehyde assays) .

Advanced: How can multi-omics integration resolve gaps in this compound pathway regulation?

Combine:

- Transcriptomics : RNA-seq of Sphingomonas under high-light stress to identify upregulated crt genes.

- Metabolomics : LC-MS profiling of intermediates.

- Proteomics : Confirm enzyme abundance via SDS-PAGE/MS .

Advanced: What computational tools predict this compound biosynthetic gene clusters in understudied bacteria?

Use AntiSMASH for cluster detection and Phylogenetic Tree Construction (e.g., MEGA) to compare β-carotene hydroxylase homologs. Cross-validate with BLASTp against the NCBI non-redundant database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.